molecular formula C16H12ClN3O2S B2620920 N-[5-(4-氯苯基)-1,3,4-恶二唑-2-基]-2-甲硫基苯甲酰胺 CAS No. 896026-43-0

N-[5-(4-氯苯基)-1,3,4-恶二唑-2-基]-2-甲硫基苯甲酰胺

货号 B2620920
CAS 编号: 896026-43-0
分子量: 345.8
InChI 键: LZVDVASZHUMIEP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide” is a compound that has been synthesized from 4-chlorobenzoic acid . It is a derivative of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide .


Synthesis Analysis

The synthesis of this compound involves several steps starting from 4-chlorobenzoic acid. The process includes esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophen-yl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the title sulfonamides .


Molecular Structure Analysis

The molecular structure of this compound was confirmed by NMR, IR, and elemental analysis . Further studies on the molecular structure can be carried out using techniques such as X-ray crystallography, computational chemistry, and spectroscopy.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, cyclization, and nucleophilic substitution . Further studies can be carried out to understand the reaction mechanisms and optimize the reaction conditions.

科学研究应用

合成和药理潜力

N-[5-(4-氯苯基)-1,3,4-恶二唑-2-基]-2-甲硫基苯甲酰胺及其衍生物的合成方法和潜在药理益处已得到广泛研究。一项综合研究描述了从4-氯苯氧基乙酸开始的合成过程,从而得到各种N-取代衍生物。这些化合物对革兰氏阳性菌和革兰氏阴性菌均表现出显着的抗菌活性,某些衍生物对S.typhi、K.pneumoniae和S.aureus等菌株的活性高于标准药物环丙沙星。此外,它们对α-糜蛋白酶具有中等抑制作用,表明在酶相关疾病中具有潜在的治疗应用。合成过程涉及酯化、肼解和最终取代反应,展示了生成药理活性分子的稳健框架(Siddiqui et al., 2014)

抗癌活性

另一个重要的应用涉及N-[5-(4-氯苯基)-1,3,4-恶二唑-2-基]-2-甲硫基苯甲酰胺衍生物的抗癌评价。该领域的研究导致从2-(4-甲苯基)乙酸开始设计和合成一系列衍生物。这些化合物针对多种癌细胞系进行了测试,包括MCF-7(乳腺癌)、A549(肺癌)、Colo-205(结肠癌)和A2780(卵巢癌)。其中一些衍生物表现出中等至优异的抗癌活性,有些活性高于参考药物依托泊苷。这突显了N-[5-(4-氯苯基)-1,3,4-恶二唑-2-基]-2-甲硫基苯甲酰胺衍生物作为抗癌药物开发的有希望的先导作用(Ravinaik et al., 2021)

抗菌、溶血和溶栓活性

进一步的研究扩展了这些化合物的抗菌特性,并对它们的溶血和溶栓活性进行了额外的评估。一系列新型衍生物不仅表现出优异至中等抗菌活性,而且与参考药物链激酶相比,还表现出非常好的溶栓活性。这些发现表明N-[5-(4-氯苯基)-1,3,4-恶二唑-2-基]-2-甲硫基苯甲酰胺衍生物具有治疗多功能性,表明其在开发用于治疗心血管疾病和细菌感染且毒性较低的新药方面具有潜力(Aziz-Ur-Rehman et al., 2020)

未来方向

Future research on this compound could focus on exploring its potential applications in various fields, such as medicine and agriculture . Further studies could also be carried out to optimize the synthesis process and improve the yield of the reaction .

属性

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2S/c1-23-13-5-3-2-4-12(13)14(21)18-16-20-19-15(22-16)10-6-8-11(17)9-7-10/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVDVASZHUMIEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。